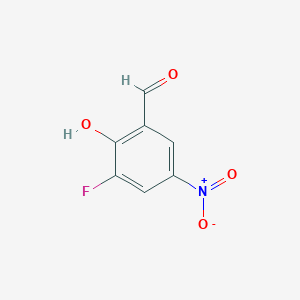

3-Fluoro-2-hydroxy-5-nitrobenzaldehyde

Description

Contextualization within Aromatic Aldehyde Chemistry

Aromatic aldehydes are a class of organic compounds defined by the presence of an aldehyde functional group (-CHO) directly attached to an aromatic ring, such as a benzene (B151609) ring. fiveable.me These compounds are fundamental building blocks in organic chemistry, valued for their role as intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, dyes, polymers, and agrochemicals. fiveable.me The reactivity of aromatic aldehydes is influenced by both the carbonyl group and the aromatic ring, allowing them to participate in various chemical reactions like nucleophilic addition, electrophilic substitution, and condensation reactions.

Substituted benzaldehydes are a subset of aromatic aldehydes where the benzene ring is functionalized with additional atoms or chemical groups. wisdomlib.org These substituents can significantly alter the electronic and steric properties of the molecule, thereby influencing its reactivity and potential applications. fiveable.me For instance, the introduction of different functional groups is a key strategy in the synthesis of pyrazole (B372694) derivatives and Schiff bases. wisdomlib.org The versatility of substituted benzaldehydes makes them crucial in the development of medicinally relevant compounds and various analytical reagents. wisdomlib.orgacs.org Their ability to interact with biological molecules has led to research into their use for increasing the oxygen affinity of human hemoglobin and in the development of inhibitors for diseases like Alzheimer's. nih.govnih.gov

Rationale for Research on 3-Fluoro-2-hydroxy-5-nitrobenzaldehyde

The scientific interest in this compound stems from its unique molecular architecture, which features multiple reactive functional groups on a single aromatic scaffold. The presence of an aldehyde, a hydroxyl group, a nitro group, and a fluorine atom makes it a highly versatile precursor for organic synthesis.

This compound serves as a valuable intermediate for creating more complex molecules, particularly Schiff bases. science.gov Schiff bases, formed by the condensation of a primary amine with an aldehyde, are significant in coordination chemistry and have been studied for their biological activities. nih.gov The specific substituents on this compound can impart unique properties to its derivatives. For example, the nitro group is a strong electron-withdrawing group that can influence the electronic properties and reactivity of the resulting compounds. nih.govresearchgate.net Similarly, fluorinated organic compounds often exhibit enhanced biological activity and are of great interest in medicinal chemistry. ossila.comossila.com

The combination of these functional groups allows for multi-step, regioselective reactions, enabling the synthesis of complex heterocyclic structures and other targeted molecules. Its structural similarity to other researched substituted benzaldehydes, such as 3-Fluorosalicylaldehyde (3-Fluoro-2-hydroxybenzaldehyde), which is used to synthesize ligands for metal complexes with applications in catalysis and materials science, further underscores its research potential. ossila.com Therefore, this compound is a significant compound for researchers exploring the synthesis of novel chemical entities with potential applications in materials science, catalysis, and pharmaceutical development.

Chemical Compound Data

Below are the key chemical properties for this compound.

| Property | Value |

|---|---|

| CAS Number | 2923-99-1 |

| Molecular Formula | C7H4FNO4 |

| Molecular Weight | 185.11 g/mol |

| SMILES | O=Cc1cc(cc(c1O)F)N(=O)=O |

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-hydroxy-5-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO4/c8-6-2-5(9(12)13)1-4(3-10)7(6)11/h1-3,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXUVXCYQWPGGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001283883 | |

| Record name | 3-Fluoro-2-hydroxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001283883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2923-99-1 | |

| Record name | 3-Fluoro-2-hydroxy-5-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2923-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-hydroxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001283883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 3 Fluoro 2 Hydroxy 5 Nitrobenzaldehyde

Direct Synthesis Routes

Direct synthesis routes aim to construct the target molecule from simpler precursors, often involving the sequential introduction of functional groups onto a basic aromatic framework.

The direct, one-pot synthesis of 3-Fluoro-2-hydroxy-5-nitrobenzaldehyde from a simple benzene (B151609) derivative is exceptionally challenging due to the complex interplay of directing effects of the various functional groups. In electrophilic aromatic substitution, existing substituents on the ring dictate the position of incoming groups. A hydroxyl group is a strongly activating ortho-, para-director, a fluoro group is a deactivating ortho-, para-director, and an aldehyde group is a deactivating meta-director. Achieving the specific 2,3,5-substitution pattern in a single step is synthetically unfeasible. Therefore, regioselective functionalization for this compound is best understood as a carefully planned multi-step sequence where each step's regiochemical outcome is controlled by the substituents already present.

A more practical and controllable approach involves a multi-step pathway starting from a simpler, commercially available precursor like 2-fluorophenol (B130384). This sequence builds the molecule by introducing the required functional groups one by one, with each step setting up the correct regiochemistry for the next.

A common sequence is:

Formylation of 2-Fluorophenol : The first step is the introduction of the aldehyde (-CHO) group onto the 2-fluorophenol ring to produce 3-fluoro-2-hydroxybenzaldehyde (3-fluorosalicylaldehyde). This is an ortho-formylation reaction. Various methods can achieve this, including the Reimer-Tiemann reaction, though this can suffer from low yields and isomer contamination. A more effective method involves reacting ortho-fluorophenol with a boron-containing compound and a formaldehyde (B43269) source. google.com

Nitration of 3-Fluoro-2-hydroxybenzaldehyde : The resulting 3-fluoro-2-hydroxybenzaldehyde is then nitrated to introduce the nitro (-NO₂) group, yielding the final product. This critical step is detailed in the precursor-based synthesis section below.

Precursor-Based Synthesis

This is the most widely employed strategy, focusing on the chemical modification of a precursor molecule that already contains a significant portion of the target structure.

The most direct and common method for preparing this compound is the electrophilic nitration of 3-fluoro-2-hydroxybenzaldehyde (also known as 3-fluorosalicylaldehyde). ossila.com In this reaction, the starting material is treated with a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid.

The regioselectivity of the reaction is governed by the directing effects of the substituents already on the ring:

The hydroxyl group (-OH) is a powerful activating, ortho-, para-director.

The fluoro group (-F) is a deactivating, ortho-, para-director.

The aldehyde group (-CHO) is a deactivating, meta-director.

The hydroxyl group's strong activating and directing effect is dominant, guiding the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. The position ortho to the hydroxyl (position 3) is already occupied by the fluorine atom. The other ortho position (position 1) is where the aldehyde is attached. Therefore, the nitration occurs overwhelmingly at the position para to the hydroxyl group (position 5), leading to the desired product with high selectivity. The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the nitration process and prevent over-nitration or side reactions. oatext.com

| Parameter | Description | Typical Conditions |

|---|---|---|

| Starting Material | The primary precursor for the reaction. | 3-Fluoro-2-hydroxybenzaldehyde |

| Reagents | The chemical mixture used to generate the nitronium ion. | Conc. Nitric Acid (HNO₃) and Conc. Sulfuric Acid (H₂SO₄) |

| Solvent | The medium in which the reaction is carried out. | Often, the sulfuric acid acts as both catalyst and solvent. |

| Temperature | Critical for controlling reaction rate and selectivity. | Maintained at 0-10 °C with an ice bath. |

| Work-up | Procedure to isolate the product after the reaction. | Pouring the reaction mixture onto ice, followed by filtration and washing of the precipitated solid. |

An alternative theoretical route would involve starting with a nitro-substituted salicylaldehyde (B1680747), such as 2-hydroxy-5-nitrobenzaldehyde (B32719), and then introducing the fluorine atom at the 3-position. However, this approach is synthetically challenging and not commonly reported.

Direct regioselective fluorination of an activated aromatic ring is notoriously difficult to control. It requires specialized and highly reactive fluorinating agents (e.g., electrophilic fluorinating agents like Selectfluor®). The strong activating effects of the hydroxyl group and the deactivating effects of the nitro and aldehyde groups would complicate the reaction, potentially leading to a mixture of products or decomposition of the starting material. Therefore, this route is generally considered less practical than the nitration of a pre-fluorinated precursor.

Catalytic Methods in Synthesis

While the classical synthesis of this compound relies on stoichiometric reagents, particularly strong acids for nitration, modern synthetic chemistry is increasingly moving towards catalytic methods to improve efficiency and reduce waste.

For the nitration step, research has explored catalytic approaches to avoid the use of large quantities of sulfuric acid. For instance, ultrasonically assisted nitration in the presence of certain metal salts, such as ammonium (B1175870) molybdate, has been shown to promote regioselective nitration of various aromatic compounds under milder conditions. scirp.org While not specifically documented for the synthesis of this compound, these catalytic systems represent a potential avenue for a more environmentally benign synthesis. Such methods can offer advantages like shorter reaction times and higher selectivity. However, the standard and most reliably reported method remains the use of a conventional nitric acid/sulfuric acid mixture.

Advancements in Green Chemistry Approaches for the Synthesis of this compound

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemical research, driven by the principles of green chemistry to minimize hazardous substances and enhance efficiency. While specific research on green synthetic routes for this compound is not extensively documented, the principles of green chemistry can be applied to its theoretical synthesis by examining eco-friendly approaches to the synthesis of structurally related compounds. This involves exploring the use of safer solvents, alternative catalysts, and more energy-efficient reaction conditions.

The traditional synthesis of nitroaromatic compounds often involves the use of harsh nitrating agents like concentrated nitric acid and sulfuric acid, which pose significant environmental and safety risks. Green chemistry seeks to replace such hazardous reagents with milder and more selective alternatives.

One promising green approach involves the use of solid acid catalysts or supported reagents. These catalysts can offer higher selectivity, easier separation from the reaction mixture, and the potential for recyclability, thereby reducing waste generation. For instance, the nitration of aromatic compounds has been successfully carried out using clay-supported metal nitrates, zeolites, and other solid acids. These methods often proceed under milder conditions and can minimize the formation of polysubstituted byproducts.

Another key aspect of green synthesis is the replacement of volatile and toxic organic solvents with more environmentally friendly alternatives. Water, supercritical fluids like carbon dioxide, and ionic liquids are being increasingly investigated as reaction media. For the synthesis of compounds like this compound, performing reactions in aqueous media, if feasible, would significantly improve the environmental profile of the process.

Furthermore, the development of catalytic systems that enable regioselective fluorination and nitration is crucial. The precise introduction of fluoro and nitro groups onto a phenol (B47542) or benzaldehyde (B42025) precursor is a key challenge. Biocatalysis, using enzymes, presents a highly selective and environmentally friendly option. While specific enzymes for the synthesis of this compound may not have been identified, the broader field of enzymatic halogenation and nitration is an active area of research.

Microwave-assisted organic synthesis (MAOS) is another green technology that can be applied. Microwave heating can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. This can reduce energy consumption and potentially minimize side reactions.

Table 1: Potential Green Chemistry Strategies for the Synthesis of this compound

| Green Chemistry Principle | Potential Application in Synthesis | Anticipated Benefits |

| Use of Safer Solvents | Replacing traditional organic solvents with water, supercritical CO2, or ionic liquids. | Reduced toxicity and environmental pollution. |

| Alternative Catalysts | Employing solid acid catalysts (e.g., zeolites, clays) or biocatalysts (enzymes). | Enhanced selectivity, easier catalyst recovery and reuse, milder reaction conditions. |

| Energy Efficiency | Utilizing microwave-assisted synthesis. | Faster reaction rates, reduced energy consumption, potentially higher yields. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Minimization of waste. |

| Use of Renewable Feedstocks | Investigating biosynthetic pathways or starting materials derived from renewable resources. | Reduced reliance on petrochemicals. |

Reaction Mechanisms and Chemical Transformations of 3 Fluoro 2 Hydroxy 5 Nitrobenzaldehyde

Electrophilic Aromatic Substitution Reactions

The aromatic ring of 3-fluoro-2-hydroxy-5-nitrobenzaldehyde contains both activating (hydroxyl) and deactivating (aldehyde, nitro, fluoro) substituents. The hydroxyl group is a strongly activating, ortho-, para-director, while the aldehyde and nitro groups are strongly deactivating, meta-directors. The fluorine atom is deactivating but ortho-, para-directing.

Nucleophilic Aromatic Substitution Reactions

The presence of a nitro group para to the fluorine atom, and a hydroxyl group ortho to it, strongly activates the benzene (B151609) ring for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group stabilizes the negative charge in the Meisenheimer complex intermediate, facilitating the displacement of a leaving group. In this molecule, both the fluorine atom and the nitro group can potentially act as leaving groups.

While specific studies on this compound are limited, the reactivity can be inferred from similar compounds. For instance, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene readily undergoes SNAr where the fluorine atom is displaced by various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.orgresearchgate.netnih.govnih.gov Similarly, in reactions involving 1-(2-aminophenylethane)-2-fluoro-4,5-dinitrobenzene, the fluorine atom is displaced first, followed by the more reactive nitro group. semanticscholar.org This suggests that the fluorine atom in this compound would be the primary site for nucleophilic attack.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on an Analogous Compound (3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene) researchgate.net

| Nucleophile (NuH) | Base | Solvent | Temperature (°C) | Time (h) | Product Yield (%) |

| Methanol | KOH | Methanol | 80 | 0.5 | 85 |

| Ethanol (B145695) | KOH | Ethanol | 80 | 0.6 | 83 |

| Phenol (B47542) | K₂CO₃ | DMF | 80 | 3 | 67 |

| Thiophenol | K₂CO₃ | DMF | 90 | 3 | 46 |

| Morpholine | K₂CO₃ | DMF | 85 | 7 | 63 |

| Piperidine (B6355638) | K₂CO₃ | DMF | 85 | 3 | 51 |

Oxidation Reactions of the Aldehyde Moiety

The aldehyde group (-CHO) is readily oxidized to a carboxylic acid (-COOH). This is a common transformation for aromatic aldehydes. ncert.nic.in Treatment of this compound with common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇), or nitric acid would be expected to yield 3-fluoro-2-hydroxy-5-nitrobenzoic acid. ncert.nic.in Even mild oxidizing agents like Tollens' reagent can oxidize aldehydes. ncert.nic.in This oxidation specifically targets the aldehyde functionality without affecting the other substituents on the aromatic ring under appropriate conditions.

Reduction Reactions of the Nitro Group

The nitro group (-NO₂) is readily reduced to an amino group (-NH₂). This transformation is fundamental in organic synthesis, particularly for the preparation of anilines. unimi.it A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., H₂ over Pd, Pt, or Ni), or chemical reducing agents like tin (Sn) or iron (Fe) in acidic media, and sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst. unimi.it The reduction of the nitro group in this compound would yield 5-amino-3-fluoro-2-hydroxybenzaldehyde. The mechanism of nitro group reduction is complex, proceeding through nitroso and hydroxylamine (B1172632) intermediates. unimi.itnih.gov

Condensation Reactions and Schiff Base Formation

The carbonyl group of the aldehyde is electrophilic and reacts with primary amines in a condensation reaction to form an imine, commonly known as a Schiff base. science.govnih.gov This reaction involves the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration.

This reactivity is well-documented for substituted benzaldehydes. For example, a Schiff base has been synthesized from the closely related 3-bromo-2-hydroxy-5-nitrobenzaldehyde. science.gov Similarly, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde readily reacts with various haloanilines to form the corresponding Schiff bases. researchgate.net Therefore, this compound is expected to react efficiently with primary amines to yield a variety of N-substituted imine derivatives.

Table 2: Examples of Schiff Base Formation with Substituted Nitrobenzaldehydes

| Aldehyde | Amine | Product | Reference |

| 3-Bromo-2-hydroxy-5-nitrobenzaldehyde | 2-Aminothiophenol | Schiff Base Ligand | science.gov |

| 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | Haloanilines | 4-{(E)-[(4-aryl)imine]methyl}-2-methoxy-6-nitrophenol | researchgate.net |

| 2-Hydroxy-3,5-dinitrobenzaldehyde | 2-Cyanoacetohydrazide | (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide | oatext.comoatext.com |

Cyclization Reactions

The multiple reactive sites in this compound make it a versatile precursor for the synthesis of heterocyclic compounds. Cyclization can occur through reactions involving the aldehyde, the hydroxyl group, and the activated fluorine atom.

For instance, related o-fluorobenzaldehydes undergo cyclocondensation reactions. 2-Fluoro-5-nitrobenzaldehyde reacts with amidines to form quinazolines or with dinucleophiles like dimethyl 1,3-acetonedicarboxylate in a [3+3] annulation sequence involving an initial aldol (B89426) condensation followed by an SNAr reaction. researchgate.netresearchgate.net Furthermore, 3-fluoro-2-hydroxybenzaldehyde (lacking the nitro group) is used to synthesize fluorinated bicyclic heterocycles such as isoflavanones through gold(I)-catalyzed annulation reactions. ossila.com These examples suggest that this compound could undergo similar intramolecular or intermolecular cyclizations to form various fused heterocyclic systems.

Structural Elucidation and Spectroscopic Characterization of 3 Fluoro 2 Hydroxy 5 Nitrobenzaldehyde

Mass Spectrometry (MS)

A comprehensive search of scientific literature and chemical databases did not yield specific mass spectrometry data for 3-Fluoro-2-hydroxy-5-nitrobenzaldehyde. Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is crucial for confirming the molecular weight of a compound and can provide insights into its structural features through the analysis of fragmentation patterns. In the absence of experimental data, a detailed discussion of the mass spectrometric behavior of this compound cannot be provided.

X-ray Crystallography for Solid-State Structure Determination

Similarly, specific X-ray crystallography data for this compound could not be located. X-ray crystallography is an essential method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's structure and properties in the solid state. Without experimental crystallographic data, a detailed analysis of the solid-state structure of this compound is not possible.

Computational Chemistry and Theoretical Studies of 3 Fluoro 2 Hydroxy 5 Nitrobenzaldehyde

Electronic Structure Investigations

Electrostatic Potential Mapping

Until dedicated computational studies on 3-Fluoro-2-hydroxy-5-nitrobenzaldehyde are conducted and published, a detailed and accurate article on its theoretical and computational chemistry, as per the specified outline, cannot be generated.

Charge Distribution Analysis (e.g., Mulliken Atomic Charges)

Charge distribution analysis is a fundamental computational method used to quantify the partial atomic charges on each atom within a molecule. This information is crucial for understanding a molecule's electrostatic potential, dipole moment, and reactive sites. One of the most common methods for this analysis is Mulliken population analysis. wikipedia.org This approach partitions the total electron density among the atoms, providing a picture of how electrons are shared in the chemical bonds. wikipedia.orgchemrxiv.org

The Mulliken method calculates charges based on the coefficients of the basis functions in the molecular orbitals. wikipedia.org However, it is known that the results can be highly sensitive to the choice of the basis set used in the calculation. wikipedia.org Despite this limitation, it offers a valuable qualitative view of charge distribution.

For substituted benzaldehydes, the distribution of atomic charges is heavily influenced by the electronegativity and resonance effects of the substituent groups. In this compound, the fluorine, oxygen, and nitrogen atoms are expected to carry negative partial charges due to their high electronegativity, while the hydrogen and carbon atoms bonded to them will exhibit positive partial charges. Computational studies on the analogous compound 3-Hydroxy-4-nitrobenzaldehyde (3H4NB) using Density Functional Theory (DFT) with the LSDA functional and 6-311+G(d,p) basis set provide a clear illustration of this charge distribution. tandfonline.com The analysis reveals that the oxygen atoms of the nitro and hydroxyl groups, as well as the nitrogen atom, are electron-rich centers, while the hydrogen of the hydroxyl group is significantly electron-deficient.

Below is a table of calculated Mulliken atomic charges for the analogous compound 3-Hydroxy-4-nitrobenzaldehyde, illustrating the expected charge distribution.

| Atom | Charge (e) |

|---|---|

| C1 | 0.089 |

| C2 | 0.027 |

| C3 | -0.088 |

| C4 | 0.143 |

| C5 | -0.106 |

| C6 | 0.016 |

| N7 | 0.244 |

| O8 | -0.211 |

| O9 | -0.217 |

| O10 | -0.214 |

| H11 | 0.061 |

| H12 | 0.063 |

| H13 | 0.067 |

| H14 | 0.226 |

Data sourced from a computational study on 3-Hydroxy-4-nitrobenzaldehyde. tandfonline.com The numbering of atoms may differ from the IUPAC standard for this compound.

Spectroscopic Property Prediction and Validation

Computational methods, particularly DFT, are extensively used to predict the spectroscopic properties of molecules, including vibrational (FT-IR and FT-Raman) and electronic (UV-Vis) spectra. researchgate.net These theoretical predictions are invaluable for interpreting experimental data, assigning vibrational modes, and understanding electronic transitions.

The validation of these computational models is achieved by comparing the calculated spectra with experimentally obtained spectra. For instance, studies on the related compound 4-fluoro-3-nitrobenzaldehyde (B1361154) have shown excellent correlation between the vibrational frequencies calculated using the B3LYP/6-311++G(d,p) level of theory and the experimental FT-IR and FT-Raman spectra. researchgate.net This agreement allows for a detailed assignment of vibrational modes, such as C-H stretching, C=O stretching, and NO₂ symmetric and asymmetric stretching, to specific peaks in the experimental spectra. researchgate.net

For this compound, similar calculations would predict the characteristic frequencies associated with its functional groups. The electronic spectrum, calculated using Time-Dependent DFT (TD-DFT), can predict the absorption maxima (λmax) corresponding to electronic transitions, such as n→π* and π→π*, which are characteristic of chromophores like the nitro and aldehyde groups. researchgate.netmdpi.com The presence of hydroxyl, fluoro, and nitro substituents on the salicylaldehyde (B1680747) framework is expected to cause shifts in these absorption bands compared to the parent molecule. researchgate.netresearchgate.net

The following table presents a comparison of observed and calculated vibrational frequencies for the similar molecule 4-fluoro-3-nitrobenzaldehyde, demonstrating the accuracy of such computational predictions.

| FT-IR Frequencies (cm⁻¹) | FT-Raman Frequencies (cm⁻¹) | Assignment | ||

|---|---|---|---|---|

| Observed | Calculated | Observed | Calculated | |

| 3109 | 3107 | 3108 | 3108 | C-H stretching |

| 2875 | 2870 | 2875 | 2871 | Aldehyde C-H stretching |

| 1708 | 1705 | 1708 | 1706 | C=O stretching |

| 1618 | 1615 | 1618 | 1616 | Aromatic C-C stretching |

| 1540 | 1538 | 1540 | 1539 | NO₂ asymmetric stretching |

| 1355 | 1352 | 1355 | 1353 | NO₂ symmetric stretching |

| 1255 | 1253 | - | - | C-F stretching |

Data adapted from a DFT study on 4-fluoro-3-nitrobenzaldehyde. researchgate.net

Intramolecular Interactions

The structure, stability, and properties of this compound are significantly influenced by a network of intramolecular interactions.

A prominent feature of salicylaldehyde and its derivatives is the formation of a strong intramolecular hydrogen bond between the hydroxyl group proton and the oxygen atom of the aldehyde group. researchgate.netstackexchange.com This interaction creates a stable, planar, six-membered pseudo-ring known as an S(6) ring motif. nih.gov This O-H···O hydrogen bond is a key factor in determining the molecule's conformation and affects its acidity and spectroscopic properties. stackexchange.com

In addition to this primary interaction, the presence of the nitro group at the 5-position introduces the possibility of further intramolecular hydrogen bonding. Computational and crystallographic studies on related molecules, such as 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, have demonstrated the existence of an intramolecular hydrogen bond between the hydroxyl proton and an oxygen atom of the adjacent nitro group, which also forms an S(6) ring. nih.gov This suggests that in this compound, there might be competition or a bifurcated hydrogen bond involving both the aldehyde and the nitro group oxygens as acceptors.

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| O-H···O | Hydroxyl (-OH) | Aldehyde (-CHO) | Strong intramolecular hydrogen bond forming a stable six-membered S(6) ring. nih.gov |

| O-H···O | Hydroxyl (-OH) | Nitro (-NO₂) | Possible intramolecular hydrogen bond, as observed in analogous nitro-substituted phenols. nih.gov |

| C-H···O | Aromatic C-H | Nitro/Aldehyde Oxygen | Weak intramolecular or intermolecular interactions contributing to crystal packing. |

| C-H···F | Aromatic/Aldehyde C-H | Fluorine (-F) | Weak hydrogen bond that can influence molecular conformation. mdpi.com |

In the solid state, aromatic molecules like this compound often arrange themselves in a way that maximizes attractive non-covalent interactions, including π-π stacking. These interactions occur between the electron-rich π systems of adjacent aromatic rings. The presence of the electron-withdrawing nitro group can significantly enhance these interactions through quadrupole-quadrupole or dipole-dipole forces. nih.govresearchgate.net

Crystallographic studies of the closely related molecule 2-hydroxy-5-nitrobenzaldehyde (B32719) show that the planar molecules are interconnected through π-π stacking. nih.govresearchgate.net These studies have quantified the interaction with a centroid-to-centroid distance of 3.582 Å and a plane-to-plane separation of 3.367 Å. researchgate.net Similarly, studies on 3-chloro-5-fluorosalicylaldehyde also report the presence of offset face-to-face π-stacking. nih.gov These findings strongly suggest that π-π stacking interactions play a crucial role in the crystal packing of this compound, contributing to the stability of its solid-state structure.

Reaction Pathway and Transition State Analysis

Computational chemistry offers powerful methods for elucidating chemical reaction mechanisms by mapping out the potential energy surface. This involves identifying and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states. Transition state analysis allows for the calculation of activation energies, which are critical for understanding reaction rates and selectivity.

For this compound, several reaction types can be envisaged and studied computationally. The aldehyde group is susceptible to nucleophilic addition reactions, a key step in the formation of Schiff bases or in reduction reactions. researchgate.netwiserpub.com The nitro group can undergo reduction to form an amino group, a common transformation in the synthesis of more complex molecules. researchgate.netwiserpub.com Furthermore, the aromatic ring can participate in electrophilic or nucleophilic aromatic substitution reactions, although the existing substituents will strongly direct the regioselectivity of such transformations.

A theoretical reaction pathway analysis for a specific transformation, such as the reduction of the nitro group, would involve:

Optimizing the geometries of the reactant, any intermediates, the transition state(s), and the product.

Performing a frequency calculation to confirm the nature of each stationary point (a transition state has exactly one imaginary frequency).

Calculating the activation energy barrier as the energy difference between the transition state and the reactants.

Mapping the Intrinsic Reaction Coordinate (IRC) to ensure the identified transition state correctly connects the reactants and products.

Such analyses provide a detailed, step-by-step description of the reaction mechanism at the molecular level, which is often difficult to obtain through experimental means alone.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling a classical Lewis structure. wikipedia.orgq-chem.com This method provides valuable insights into charge distribution, hybridization, and, crucially, the stabilizing effects of electron delocalization through donor-acceptor interactions. nih.gov

In this compound, significant intramolecular charge transfer and hyperconjugative interactions are expected. A detailed NBO analysis performed on the analogous molecule 2-Hydroxyl-5-Nitrobenzaldehyde (NSA) reveals strong stabilizing interactions. researchgate.net The most significant of these involves the donation of electron density from a lone pair (LP) on the nitro group's oxygen atoms to the antibonding π* orbital of the N-O bond. researchgate.net Another important interaction is the donation from a lone pair on the hydroxyl oxygen to the antibonding π* orbital of the C2-C3 bond in the aromatic ring. researchgate.net These interactions result in significant stabilization energy, indicating substantial electron delocalization throughout the π-system, which is a key feature of the molecule's electronic structure.

The table below summarizes key donor-acceptor interactions identified in the analogous compound 2-Hydroxyl-5-Nitrobenzaldehyde.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (3) O12 | π* (N10 - O11) | 160.60 | Intramolecular charge transfer within the nitro group |

| LP (2) O13 | π* (C2 - C3) | 30.55 | Resonance donation from hydroxyl group to the ring |

| π (C2 - C3) | π* (C4 - C5) | 22.45 | π-conjugation within the aromatic ring |

| π (C4 - C5) | π* (N10 - O11) | 18.97 | π-conjugation from the ring to the nitro group |

| π (C6 - C1) | π* (C2 - C3) | 20.15 | π-conjugation within the aromatic ring |

Data sourced from an NBO analysis of 2-Hydroxyl-5-Nitrobenzaldehyde. researchgate.net Atom numbering is based on the cited study and may not reflect standard IUPAC nomenclature.

Derivatives and Analogues of 3 Fluoro 2 Hydroxy 5 Nitrobenzaldehyde: Synthesis and Research Potential

Synthesis of Schiff Bases and Metal Complexes

Schiff bases, characterized by the azomethine (-C=N-) group, are typically synthesized through the condensation reaction of a primary amine with an aldehyde. The aldehyde group of 3-Fluoro-2-hydroxy-5-nitrobenzaldehyde readily reacts with various aliphatic and aromatic amines to form the corresponding Schiff base ligands. The ortho-hydroxyl group in the parent aldehyde plays a crucial role in stabilizing the resulting imine through the formation of an intramolecular hydrogen bond. wikipedia.orgacs.org

The general synthesis involves refluxing equimolar amounts of this compound and a selected primary amine in a suitable solvent, such as ethanol (B145695). nih.govossila.com The reaction can be catalyzed by a few drops of acid.

These Schiff bases are excellent polydentate ligands, capable of coordinating with a wide range of metal ions through the azomethine nitrogen and the phenolic oxygen atoms. ossila.comquimicaorganica.org The synthesis of metal complexes is typically achieved by reacting the Schiff base ligand with a metal salt (e.g., chlorides or acetates of Cu(II), Ni(II), Co(II), Zn(II)) in an alcoholic solution. The resulting complexes often exhibit distinct geometries, such as tetrahedral or square-planar, depending on the metal ion and the stoichiometry of the ligand. nih.gov The presence of the nitro and fluoro substituents on the ligand framework can modulate the electronic properties and, consequently, the stability and reactivity of the metal complexes. acs.org Research into these complexes is driven by their potential applications in catalysis and their diverse biological activities, including antimicrobial and anticancer properties. quimicaorganica.orgresearchgate.net

| Reactant (Amine) | Product Type | Metal Ion (for complex) | Potential Research Area |

|---|---|---|---|

| Aniline (B41778) | N-(3-fluoro-2-hydroxy-5-nitrobenzylidene)aniline | Cu(II), Ni(II) | Antimicrobial agents, Catalysis |

| Ethylenediamine | Bis(this compound)ethylenediimine (Salen-type ligand) | Co(II), Mn(III) | Oxygen carriers, Asymmetric catalysis |

| 2-Aminophenol | 2-((E)-(3-fluoro-2-hydroxy-5-nitrobenzylidene)amino)phenol | Zn(II), Fe(III) | Fluorescent sensors, Anticancer agents |

Exploration of Thiosemicarbazone Derivatives

Thiosemicarbazones are a class of compounds formed by the condensation of an aldehyde or ketone with thiosemicarbazide (B42300). They are known for their significant biological activities and strong metal-chelating properties. organic-chemistry.orgguidechem.com The reaction of this compound with thiosemicarbazide yields 2-((3-fluoro-2-hydroxy-5-nitrophenyl)methylene)hydrazine-1-carbothioamide. This reaction is typically carried out by refluxing the reactants in an ethanol solution, often with an acid catalyst.

The resulting thiosemicarbazone is a versatile ligand, coordinating to metal ions through the sulfur atom and a hydrazinic nitrogen atom. nih.govorganic-chemistry.org The presence of the phenolic hydroxyl group allows for further coordination, making it a potential tridentate ligand. The electron-withdrawing nitro and fluoro groups on the phenyl ring influence the electronic structure and coordination behavior of the molecule. Crystal structure analyses of related compounds, such as 2-hydroxy-5-nitrobenzaldehyde (B32719) thiosemicarbazone, reveal extensive intermolecular hydrogen bonding, leading to the formation of complex three-dimensional networks. This propensity for forming ordered supramolecular structures is a key area of research. These derivatives and their metal complexes are investigated for a range of pharmacological applications, including antibacterial, antifungal, and antitumor activities, which are often attributed to their ability to chelate essential metal ions in biological systems. organic-chemistry.orgguidechem.com

Preparation of Functionalized Coumarins

Coumarins (2H-chromen-2-ones) are a prominent class of oxygen-containing heterocycles found in many natural products and synthetic compounds with diverse biological activities. nih.gov As an ortho-hydroxybenzaldehyde, this compound is a valuable starting material for the synthesis of substituted coumarins. Several classical condensation reactions can be employed to construct the coumarin (B35378) scaffold.

Common synthetic routes include:

Perkin Reaction: Condensation with an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of its corresponding sodium salt.

Knoevenagel Condensation: Reaction with compounds containing an active methylene (B1212753) group, such as diethyl malonate, in the presence of a weak base like piperidine (B6355638) or pyridine. wikipedia.org

Wittig Reaction: Reaction with phosphorus ylides, such as (ethoxycarbonylmethylene)triphenylphosphorane. This method is a good alternative for synthesizing 3,4-unsubstituted coumarins. nih.gov

These reactions lead to the formation of coumarins bearing the fluoro and nitro substituents at positions 8 and 6, respectively, of the coumarin nucleus. The presence of these functional groups provides opportunities for further chemical modification and for tuning the physicochemical and biological properties of the resulting coumarin derivatives. These functionalized coumarins are of interest as potential fluorescent probes, optical brighteners, and pharmacologically active agents. nih.gov

Synthesis of Heterocyclic Analogues (e.g., Quinazolines, Isoquinolines, Oxazolines)

The aldehyde functionality of this compound is a key feature for its use in the synthesis of a variety of heterocyclic systems.

Quinazolines: The synthesis of quinazolines from a benzaldehyde (B42025) derivative typically requires a precursor with an ortho-amino group. Therefore, a plausible route would first involve the selective reduction of the nitro group in this compound to an amine, yielding 5-amino-3-fluoro-2-hydroxybenzaldehyde. This intermediate can then undergo cyclocondensation with a source of a one-carbon unit, such as formic acid, formamide, or an orthoester, to form the quinazoline (B50416) ring system.

Isoquinolines: The Pomeranz-Fritsch reaction provides a direct pathway to isoquinolines from benzaldehydes. quimicaorganica.org In this method, this compound would be condensed with 2,2-diethoxyethanamine to form a Schiff base. Subsequent cyclization under strong acid catalysis would lead to the formation of the corresponding substituted isoquinoline. quimicaorganica.org The electron-withdrawing nature of the nitro and fluoro groups would influence the conditions required for the electrophilic aromatic substitution step of the cyclization.

Oxazolines: 2-Oxazolines can be readily synthesized from aldehydes by reaction with 2-aminoethanol. The reaction proceeds via the formation of a β-hydroxy amide intermediate, followed by an acid-promoted dehydrative cyclization. iucr.orgiucr.org Various reagents, including triflic acid or Burgess reagent, can facilitate this cyclization. iucr.org This reaction would convert this compound into a 2-(3-fluoro-2-hydroxy-5-nitrophenyl)-4,5-dihydrooxazole. Oxazolines are important as chiral ligands in asymmetric synthesis and are present in numerous biologically active compounds. iucr.org

Design and Synthesis of Halogen-Substituted Analogues

Analogues of this compound can be designed by modifying the halogen substitution pattern on the aromatic ring. This can involve replacing the existing fluorine atom or introducing additional halogen atoms.

Modification of the C-F Bond: The fluorine atom can be replaced through transition-metal-catalyzed C-F activation reactions. For instance, nickel-catalyzed cross-coupling reactions could potentially substitute the fluorine with various amine or aryl groups. mdpi.com

Introduction of Additional Halogens: Direct fluorination using elemental fluorine can introduce additional fluorine atoms onto the aromatic ring, although this can lead to mixtures of products. acs.org A more controlled approach involves the site-selective functionalization of polyhalogenated precursors. For example, starting with a di- or tri-halogenated phenol (B47542), one could introduce the aldehyde and nitro groups to synthesize polyhalogenated analogues. Halogen-exchange (HALEX) reactions, where a chloro or bromo group is replaced by fluorine using a fluoride (B91410) salt like KF, provide another route, particularly for halogens activated by the ortho/para electron-withdrawing groups. google.com The synthesis of such analogues is valuable for structure-activity relationship (SAR) studies, as varying the number and position of halogen substituents can significantly impact a molecule's biological activity and physical properties. nih.gov

Modification of Aldehyde and Hydroxyl Groups

The aldehyde and hydroxyl groups of this compound can be chemically transformed to produce a range of derivatives, expanding its synthetic utility.

Aldehyde Group Modifications:

Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid group (-COOH) using common oxidizing agents like potassium permanganate (B83412) (KMnO₄), chromic acid, or even milder reagents like Tollens' reagent. ncert.nic.inasm.org This would yield 3-Fluoro-2-hydroxy-5-nitrobenzoic acid, a precursor for esters, amides, and other acid derivatives.

Reduction: The aldehyde can be selectively reduced to a primary alcohol (-CH₂OH) using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). ncert.nic.in More drastic reduction conditions, like the Clemmensen (using zinc-amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reactions, can reduce the carbonyl group completely to a methyl group (-CH₃). ncert.nic.in

Hydroxyl Group Modifications:

Etherification: The phenolic hydroxyl group can be converted into an ether (-OR) through Williamson ether synthesis, which involves deprotonation with a base followed by reaction with an alkyl halide. A well-known example is the reaction of salicylaldehydes with chloroacetic acid to form a benzofuran (B130515) precursor. wikipedia.org

Esterification: Ester derivatives (-O-CO-R) can be prepared by reacting the hydroxyl group with an acyl chloride or an acid anhydride in the presence of a base like pyridine. This reaction converts the phenol into a phenoxy ester.

These modifications allow for fine-tuning of the molecule's properties, such as solubility, and provide new functional handles for further synthetic transformations or for creating prodrugs.

| Functional Group | Reaction Type | Typical Reagents | Product Functional Group |

|---|---|---|---|

| Aldehyde (-CHO) | Oxidation | KMnO₄, CrO₃ | Carboxylic Acid (-COOH) |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol (-CH₂OH) | |

| Hydroxyl (-OH) | Etherification | Base (e.g., NaH), Alkyl Halide (R-X) | Ether (-OR) |

| Esterification | Acyl Chloride (R-COCl), Base | Ester (-O-CO-R) |

Supramolecular Assembly with Derivatives

The derivatives of this compound are well-suited for forming ordered, non-covalent superstructures through supramolecular assembly. The functional groups present—hydroxyl, nitro, imine (in Schiff bases), and thioamide (in thiosemicarbazones)—are excellent hydrogen bond donors and acceptors. acs.org

Crystal engineering studies on structurally related molecules like 2-hydroxy-5-nitrobenzaldehyde and various nitrobenzaldehyde hydrazones demonstrate the formation of extensive networks of intermolecular interactions. nih.govnih.gov These interactions include:

Hydrogen Bonding: Strong O-H···O, O-H···N, N-H···O, and N-H···S hydrogen bonds can link molecules into dimers, one-dimensional chains, or two-dimensional sheets. nih.gov Weaker C-H···O interactions also contribute significantly to the stability of the crystal packing. nih.gov

π-π Stacking: The electron-deficient aromatic rings, due to the nitro and fluoro substituents, can engage in π-π stacking interactions with other aromatic systems, further stabilizing the three-dimensional architecture. nih.gov

By carefully choosing the derivatizing agent, it is possible to program the self-assembly of these molecules into specific architectures. This control over solid-state packing is of great interest for the development of new materials with tailored properties, such as nonlinear optical materials or porous organic frameworks. organic-chemistry.org The study of these supramolecular assemblies provides fundamental insights into molecular recognition and crystal growth.

Advanced Research Applications of 3 Fluoro 2 Hydroxy 5 Nitrobenzaldehyde and Its Derivatives

Catalysis Research

The specific arrangement of functional groups on the 3-Fluoro-2-hydroxy-5-nitrobenzaldehyde ring system imparts reactivity that is highly valuable in the design and synthesis of catalytic systems.

As a multifunctional molecule, this compound serves as a key intermediate in various organic transformations. Its aldehyde and hydroxyl groups are reactive sites for forming new carbon-carbon and carbon-heteroatom bonds. For instance, related fluorinated hydroxybenzaldehydes are known to participate in reactions such as aldol (B89426) condensations and Wittig reactions to create more complex molecular structures like curcuminoid and caffeic acid phenylethyl amide derivatives. ossila.com The presence of the electron-withdrawing nitro group and the electronegative fluorine atom can influence the reactivity of the aldehyde and the aromatic ring, potentially modulating the outcomes of catalytic processes. Iron-based systems, for example, have been shown to be effective in catalyzing transformations of aldehydes into amides and nitriles, highlighting a potential pathway for derivatives of this compound. acs.org

A significant application of this compound and its derivatives is in the field of metal-complex catalysis, primarily through their use as precursors for sophisticated ligands. The 2-hydroxybenzaldehyde (salicylaldehyde) core is a classic framework for synthesizing Schiff base ligands.

Structurally similar compounds, such as 3-Fluorosalicylaldehyde, are readily used to create tetradentate salen-type ligands. ossila.com These ligands can then coordinate with various transition metals to form stable complexes with catalytic activity. For example, cobalt-salen complexes synthesized from 3-Fluorosalicylaldehyde have demonstrated capabilities in reversible oxygen chemisorption. ossila.com The introduction of the nitro group in the 5-position of the ring, as in the title compound, would significantly alter the electronic properties of the resulting ligand and its metal complex. This electronic modulation is a key strategy in tuning the catalytic activity and selectivity of metal centers for specific reactions, such as polymerization or oxidation.

Furthermore, the presence of a fluorine atom ortho to a C-H bond can enhance the reactivity of that bond toward metal centers, facilitating ortho-directed C-H functionalization. nih.gov This principle suggests that derivatives of this compound could be valuable substrates or ligands in reactions catalyzed by metals like palladium or iron, which are known to promote C-H activation. nih.govmdpi.com

| Catalysis Area | Role of this compound | Metal Center (Example) | Potential Application |

|---|---|---|---|

| Organic Transformation | Reactive Intermediate / Building Block | Iron (Fe) | Synthesis of amides, nitriles, and heterocycles. acs.org |

| Metal-Complex Catalysis | Schiff Base Ligand Precursor | Cobalt (Co) | Oxygen storage and activation. ossila.com |

| Metal-Complex Catalysis | Ligand Precursor for Polymerization | Titanium (Ti) | Ethylene polymerization. ossila.com |

| C-H Activation | Substrate or Ligand | Palladium (Pd) | Direct functionalization of aromatic rings. nih.gov |

Materials Science Applications

The distinct electronic and structural characteristics of this compound make it and its derivatives attractive candidates for the development of new materials.

This compound is considered a valuable fluorinated building block for creating advanced organic materials. ossila.com Its multiple functional groups provide facile routes for synthesis. ossila.com Analogous compounds like 2-Fluoro-5-nitrobenzaldehyde are utilized as important raw materials and intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. fishersci.com The combination of a hydrogen-bond-donating hydroxyl group, a reactive aldehyde, and electronically active fluoro and nitro substituents allows for its incorporation into larger polymeric or macromolecular structures with tailored properties.

The molecular structure of this compound is well-suited for forming ordered, non-covalent assemblies known as supramolecular architectures. Research on the closely related compound 2-Hydroxy-5-nitrobenzaldehyde (B32719) reveals several key interactions that drive this self-assembly.

Firstly, a strong intramolecular hydrogen bond forms between the hydroxyl group's hydrogen and the aldehyde group's oxygen, creating a stable six-membered ring motif. researchgate.netnih.gov This interaction locks the molecule into an essentially planar conformation. researchgate.netnih.gov This planarity is crucial for enabling effective π–π stacking interactions between the aromatic rings of adjacent molecules. researchgate.netnih.gov In the crystal structure of 2-Hydroxy-5-nitrobenzaldehyde, these π–π interactions, with centroid-to-centroid distances of approximately 3.58 Å, link the molecules into extended networks. researchgate.netnih.gov Additionally, intermolecular C-H···O hydrogen bonds help to further stabilize the crystal structure, forming chains and planar networks. researchgate.netnih.gov These same principles of intra- and intermolecular forces are expected to govern the assembly of this compound, making it a promising component for crystal engineering and the design of new solid-state materials.

The electronic profile of this compound suggests its utility in optoelectronic materials. The molecule possesses an electron-donating hydroxyl group (-OH) and a powerful electron-withdrawing nitro group (-NO₂) on the same aromatic system. This "push-pull" configuration can lead to significant intramolecular charge transfer, a property that is often exploited in materials for nonlinear optics (NLO) and other photonic applications.

Furthermore, the aldehyde functionality allows for the extension of this conjugated system through reactions that form larger chromophores. Its structural analogue, 3-Fluoro-2-hydroxybenzaldehyde, is used to prepare semiconducting acenes, demonstrating the potential of this chemical family in organic electronics. ossila.com The inclusion of a fluorine atom can enhance key material properties such as thermal stability and solubility without adding significant steric bulk, making this compound a promising precursor for novel dyes, sensors, and other optoelectronic components.

| Application Area | Key Molecular Feature | Resulting Material Type |

|---|---|---|

| Advanced Organic Materials | Multiple reactive functional groups | Polymers, Dyes, Pharmaceuticals. ossila.comfishersci.com |

| Supramolecular Architectures | Planarity, Hydrogen Bonding, π–π Stacking | Crystalline solids, Self-assembled networks. researchgate.netnih.gov |

| Optoelectronic Materials | Intramolecular Charge Transfer ("Push-Pull" System) | Semiconductors, NLO materials, Chromophores. ossila.com |

Chemical Probes and Sensors

The unique electronic and structural characteristics of derivatives of this compound make them excellent candidates for the development of chemical probes and sensors. Their ability to interact selectively with specific analytes, often accompanied by a discernible optical response, is a key feature driving this research.

Fluorescence Probes

Schiff base derivatives of substituted salicylaldehydes, such as those analogous to this compound, are widely explored as fluorescent probes. These compounds often exhibit weak fluorescence in their free form due to processes like photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT). However, upon binding to a specific metal ion or other analyte, these non-radiative decay pathways can be inhibited, leading to a significant enhancement in fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF).

For instance, Schiff bases derived from 4-hydroxy-3-methoxy-5-nitrobenzaldehyde have been synthesized and their luminescence properties studied. These studies reveal that the electronic properties of the aniline (B41778) moiety condensed with the aldehyde can modulate the fluorescence emission. While specific studies on this compound are not abundant, the principles derived from similar structures suggest its high potential in this area. The presence of the electron-withdrawing fluorine and nitro groups can influence the photophysical properties of its Schiff base derivatives, potentially leading to sensors with high selectivity and sensitivity for various metal ions. Research on other o-hydroxy Schiff bases has demonstrated their utility as "turn-on" fluorescent sensors for ions like Al³⁺, where the complexation event restricts C=N isomerization and enhances fluorescence. nih.gov

| Derivative Type | Target Analyte | Sensing Mechanism | Potential Application |

| Schiff Base | Metal Ions (e.g., Al³⁺, Cu²⁺, Fe³⁺) | Chelation-Enhanced Fluorescence (CHEF) | Environmental monitoring, bioimaging |

| Schiff Base | Anions (e.g., CN⁻) | Colorimetric change | Water quality testing |

Ligand Design and Coordination Chemistry

The this compound scaffold is an excellent building block for designing versatile ligands for coordination chemistry. The presence of the hydroxyl and aldehyde groups allows for the facile synthesis of Schiff base ligands through condensation with primary amines. These Schiff bases can act as bidentate (NO) or multidentate ligands, depending on the nature of the amine used. The fluorine and nitro substituents on the aromatic ring can modulate the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complexes.

Research on Schiff base ligands derived from analogous compounds like 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842) and 5-bromo-2-hydroxy-5-nitrobenzaldehyde has shown their ability to form stable complexes with a variety of transition metals, including Cu(II), Ni(II), and Fe(III). researchgate.net These complexes often exhibit interesting geometries, such as octahedral or square pyramidal, and possess unique spectroscopic and magnetic properties. For example, Fe(III) complexes with tetradentate Schiff base ligands derived from salicylaldehyde (B1680747) derivatives have been shown to adopt an octahedral geometry. isca.me The coordination of the metal ion typically occurs through the phenolate (B1203915) oxygen and the imine nitrogen atoms. The specific coordination environment can be fine-tuned by varying the metal salt and the amine precursor of the Schiff base.

| Ligand Derivative | Metal Ion | Coordination Mode | Resulting Geometry |

| Bidentate Schiff Base | Cu(II), Ni(II) | N, O | Square Planar/Tetrahedral |

| Tridentate Schiff Base | Fe(III), Co(II) | N, N, O | Octahedral |

| Tetradentate Schiff Base | Mn(II), Zn(II) | N, N, O, O | Octahedral/Square Pyramidal |

Pharmacological Tool Development

Derivatives of substituted salicylaldehydes, including those conceptually similar to this compound, are of significant interest in the development of new pharmacological tools and potential therapeutic agents. Their biological activity is often attributed to the imine (-C=N-) group in Schiff bases and their ability to chelate metal ions.

Investigation of Molecular Targets and Pathways

Schiff bases and their metal complexes have been investigated for their interactions with various biological targets. Molecular docking studies are frequently employed to predict the binding affinity and mode of interaction of these compounds with proteins and enzymes. For example, Schiff bases derived from 5-bromosalicylaldehyde (B98134) have been studied as potential inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair, with some derivatives showing promising binding affinities in silico. nih.gov Similarly, molecular docking studies on other Schiff base derivatives have explored their potential interactions with enzymes like glucosamine-6-phosphate synthase. anjs.edu.iq While direct studies on this compound derivatives are limited, the existing research on analogous compounds suggests that they could be valuable tools for probing the active sites of various enzymes and receptors.

Exploration of Enzymatic Inhibition Mechanisms

The fluorine atom in this compound is of particular interest for designing enzyme inhibitors. Fluorine's high electronegativity and small size can lead to strong interactions with enzyme active sites and can alter the metabolic stability of the molecule. Fluoro-substituted compounds have been designed as inhibitors for a wide range of enzymes, including proteases and hydrolases. The mechanism of inhibition can vary, from competitive binding to the formation of covalent adducts with active site residues. While specific enzymatic inhibition studies on derivatives of this compound are yet to be widely reported, the foundational chemistry suggests a promising avenue for the development of potent and selective enzyme inhibitors.

Study of Molecular Interactions with Biomolecules

The interaction of Schiff base metal complexes with biomolecules, particularly DNA and serum albumins, is a burgeoning area of research. These studies are crucial for understanding the mechanism of action of potential metallodrugs. For instance, metal complexes of Schiff bases derived from 5-bromosalicylaldehyde and amino acids have been shown to interact with calf thymus DNA (CT-DNA), with the mode of binding often being intercalative. The interaction of these complexes with bovine serum albumin (BSA) has also been investigated to understand their transport and distribution in the bloodstream. These studies provide valuable insights into how these compounds might behave in a biological system and are a critical step in the development of new pharmacological tools.

| Biomolecule | Type of Interaction | Investigated Property |

| DNA | Intercalation, Groove Binding | Binding constant, conformational changes |

| Serum Albumin (e.g., BSA) | Hydrophobic, Electrostatic | Binding affinity, transport mechanism |

| Enzymes (e.g., PARP-1) | Active site binding | Inhibition constant, binding mode |

Precursors in Radiopharmaceutical Synthesis

The unique structural characteristics of this compound make it a compound of significant interest as a precursor in the synthesis of radiopharmaceuticals, particularly for Positron Emission Tomography (PET) imaging. The presence of a nitro group, a hydroxyl group, and a fluorine atom on the benzaldehyde (B42025) scaffold provides multiple avenues for the introduction of positron-emitting radionuclides, most notably fluorine-18 (B77423) ([¹⁸F]F).

The primary strategy for incorporating Fluorine-18 into aromatic molecules is through nucleophilic aromatic substitution (SNAr) nih.govnih.gov. This reaction is significantly facilitated by the presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), positioned ortho or para to the leaving group nih.govacs.org. In the case of this compound, the nitro group is situated para to the fluorine atom and ortho to the hydroxyl group, which strongly activates the aromatic ring towards nucleophilic attack. This electronic arrangement suggests that the compound could serve as a precursor where the existing fluorine atom is substituted with [¹⁸F]fluoride, or alternatively, the nitro group itself could be replaced by [¹⁸F]fluoride under specific reaction conditions. The latter is a well-documented strategy in radiopharmaceutical chemistry nih.govacs.org.

While direct experimental data on the radiolabeling of this compound is not extensively reported, the reactivity of similar nitro-substituted aromatic compounds provides a strong basis for its potential application. For instance, various nitrobenzaldehyde derivatives have been investigated as precursors for the synthesis of ¹⁸F-labeled imaging agents mdpi.com. The general approach involves the reaction of the precursor with [¹⁸F]fluoride, typically as a potassium-cryptand complex ([K/K₂₂₂]⁺¹⁸F⁻), in a polar apathetic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at elevated temperatures nih.govacs.org.

A plausible synthetic route for the radiosynthesis of an ¹⁸F-labeled derivative from a precursor analogous to this compound is outlined below. In this hypothetical example, a trimethylammonium group is used as the leaving group, which is a common strategy in ¹⁸F-labeling.

Table 1: Hypothetical Reaction Parameters for the Radiosynthesis of an ¹⁸F-labeled Salicylaldehyde Derivative

| Parameter | Value |

| Precursor | 3-Fluoro-2-hydroxy-5-((trimethylammonium)methyl)benzaldehyde |

| Radionuclide | [¹⁸F]Fluoride |

| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) |

| Solvent | Dimethyl Sulfoxide (DMSO) |

| Base | Potassium Carbonate (K₂CO₃) with Kryptofix 2.2.2. |

| Temperature | 120-160 °C |

| Reaction Time | 15-30 minutes |

The resulting ¹⁸F-labeled this compound could then be utilized as a building block for the synthesis of more complex PET tracers. The aldehyde functionality provides a reactive handle for conjugation to biomolecules, such as peptides or antibodies, through the formation of Schiff bases or other stable linkages. This would allow for the targeting of specific biological processes or receptors in vivo.

Furthermore, the phenolic hydroxyl group offers another site for modification or for influencing the pharmacokinetic properties of the resulting radiotracer. The development of novel radiolabeling methodologies, such as concerted nucleophilic aromatic substitution, may further expand the utility of such precursors by enabling fluorination of less activated aromatic rings under milder conditions nih.govharvard.eduharvard.edu.

The research into nitroimidazole-based imaging agents for hypoxia highlights the importance of the nitro group in the design of PET radiopharmaceuticals koreascience.krresearchgate.net. The selective reduction of the nitro group in hypoxic tissues can lead to the trapping of the radiotracer, providing a mechanism for imaging areas of low oxygen concentration, which is a characteristic of many solid tumors. While this compound is not a nitroimidazole, the presence of the nitroaromatic moiety suggests that its derivatives could be explored for similar applications.

Table 2: Comparison of Leaving Groups in Nucleophilic Aromatic Substitution for ¹⁸F-Labeling

| Leaving Group | Typical Reaction Temperature (°C) | Relative Reactivity | Reference |

| -NO₂ | 120-180 | Good | nih.govacs.org |

| -N(CH₃)₃⁺ | 100-110 | Excellent | nih.gov |

| -F | Variable (exchange) | Moderate | nih.gov |

| -Cl | High | Low | nih.gov |

| -Br | High | Moderate | nih.gov |

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry for Scalable Synthesis

The synthesis of highly functionalized aromatic compounds like 3-Fluoro-2-hydroxy-5-nitrobenzaldehyde often involves reactions, such as nitration, that can be hazardous and difficult to control on a large scale in traditional batch reactors. acs.orgresearchgate.net Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, offers a promising solution. rsc.org

The key advantages of continuous flow synthesis include superior heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and enhanced reproducibility. rsc.org For the synthesis of substituted benzaldehydes, flow chemistry can significantly shorten reaction times from hours to minutes and improve reaction efficiency and safety. acs.orggoogle.com The nitration of benzaldehyde (B42025), a critical step in producing nitro-substituted analogues, has been successfully and safely demonstrated in a continuous microreactor system. acs.org This approach allows for precise temperature control, which is crucial for managing the exothermic nature of nitration and controlling the regioselectivity of the reaction.

Future research will likely focus on developing a multi-step continuous flow process for the synthesis of this compound. This could involve integrating nitration, halogenation, and formylation steps into a single, automated sequence, thereby improving yield, reducing waste, and enabling safer, more efficient large-scale production. cam.ac.ukrsc.org

| Parameter | Batch Processing | Flow Chemistry | Potential Advantage for Synthesis |

| Reaction Time | Hours to days | Seconds to minutes | Increased throughput and efficiency google.com |

| Safety | High risk with exothermic reactions | Minimized reaction volume, better heat dissipation | Safer handling of nitration and other hazardous steps acs.orgrsc.org |

| Scalability | Difficult, requires reactor redesign | Achieved by running the system for longer | Easier transition from laboratory to industrial production rsc.org |

| Process Control | Limited control over temperature/mixing | Precise, automated control of parameters | Higher selectivity and yield, reduced byproducts acs.org |

High-Throughput Screening of Derivatives for Targeted Applications

Substituted benzaldehydes are valuable precursors in the synthesis of a wide range of biologically active compounds and functional materials. wiserpub.comsarchemlabs.com Derivatives of the closely related 3-Fluoro-2-hydroxybenzaldehyde are used to create ligands for metal complexes that exhibit anticancer activity and are precursors for semiconducting materials. ossila.com The presence of the additional nitro group in this compound provides another point for chemical modification, expanding the potential chemical space for new derivatives.

High-throughput screening (HTS) is a powerful methodology for rapidly testing thousands to millions of chemical compounds for a specific biological or chemical activity. The future application of HTS to a library of compounds derived from this compound could accelerate the discovery of new molecules with targeted functions. For instance, derivatives could be screened for:

Pharmaceutical Applications : As potential inhibitors of enzymes like tyrosinase or as precursors for novel antimicrobial or anticancer agents. wiserpub.com

Agrochemicals : To identify new herbicides, insecticides, or fungicides. sarchemlabs.com

Materials Science : To discover compounds that can act as dyes, polymer additives, or components of advanced materials. wiserpub.comsarchemlabs.com

The creation of a diverse chemical library, followed by systematic HTS, represents a strategic approach to unlocking the full potential of the this compound scaffold.

Advanced Spectroscopic Techniques for Dynamic Studies

A deep understanding of a molecule's structure, reactivity, and dynamics is essential for its rational application. Advanced spectroscopic techniques, coupled with computational chemistry, can provide unprecedented insights into the behavior of this compound.

Future research could employ methods such as:

Time-Resolved Spectroscopy : To study the dynamics of excited-state processes, such as intramolecular proton transfer between the hydroxyl and aldehyde groups, which can be influenced by the electron-withdrawing nitro group and the electronegative fluorine atom. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) : Techniques like 17O NMR can probe the electronic environment of the carbonyl group, providing detailed information about intramolecular hydrogen bonding and substituent effects. researchgate.net

Vibrational Spectroscopy (IR and Raman) : These methods can be used to study the strength of hydrogen bonds and other non-covalent interactions that dictate the compound's crystal packing and supramolecular assembly. mdpi.com

These experimental studies, supported by Density Functional Theory (DFT) calculations, can elucidate reaction mechanisms, predict reactivity, and explain the photophysical properties of the molecule and its derivatives. nih.gov Such fundamental knowledge is crucial for designing new catalysts, photoactive materials, and molecular sensors.

Machine Learning and Artificial Intelligence in Compound Design and Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes from chemical structure alone. nih.gov Instead of relying solely on trial-and-error synthesis and testing, AI models can rapidly screen virtual libraries of compounds to identify promising candidates for specific applications. skoltech.ruacs.org

In the context of this compound, AI and ML could be applied to:

Predict Biological Activity : Train models on existing datasets to predict the potential toxicity or therapeutic efficacy of novel derivatives. acs.org

Optimize Synthetic Routes : Predict the most likely and highest-yielding products of a chemical reaction, saving time and resources in the lab. acs.org

Design Novel Materials : Predict the physical and chemical properties (e.g., solubility, stability, electronic properties) of hypothetical derivatives, guiding the synthesis of new functional materials. skoltech.ru

| AI/ML Application Area | Objective | Potential Impact |

| Property Prediction | Forecast physicochemical properties, biological activity, and toxicity of virtual derivatives. | Reduces the need for extensive experimental screening; prioritizes high-potential candidates. nih.govskoltech.ru |

| Reaction Outcome Prediction | Determine the most probable products and yields for planned synthetic reactions. | Optimizes synthetic strategies and minimizes failed experiments. acs.org |

| De Novo Design | Generate novel molecular structures with desired properties based on the core scaffold. | Expands the accessible chemical space for innovation beyond intuitive design. |

| Data Analysis | Extract meaningful patterns from large datasets generated by HTS or spectroscopic studies. | Accelerates knowledge discovery and hypothesis generation. |

Exploration of Novel Supramolecular Assemblies and Functional Materials

The combination of a hydrogen-bond donor (hydroxyl), hydrogen-bond acceptors (aldehyde, nitro), a halogen-bond participant (fluoro), and an aromatic ring provides this compound with all the necessary features to act as a versatile building block for supramolecular chemistry and materials science. The specific arrangement of these functional groups can direct the self-assembly of molecules into ordered, functional architectures. mdpi.comresearchgate.net

Future research is expected to explore its use in creating:

Metal-Organic Frameworks (MOFs) and Porous Organic Frameworks (POFs) : The aldehyde group can be readily converted into other functionalities to serve as a linker for constructing porous materials with applications in gas storage, separation, and catalysis. rsc.org

Smart Materials : Derivatives can be incorporated into polymers to create materials that respond to stimuli such as light, heat, or pH, leveraging the electronic properties of the nitroaromatic system. wiserpub.com

Semiconducting Materials : Related fluorinated and hydroxylated benzaldehydes are precursors to organic semiconductors, suggesting a potential pathway for developing new electronic materials. ossila.com

Liquid Crystals : The rigid core and potential for strong intermolecular interactions make derivatives of this compound interesting candidates for liquid crystalline materials.

By systematically studying how modifications to the molecular structure influence its self-assembly behavior, scientists can engineer a new generation of functional materials with tailored properties derived from the this compound scaffold. tu-darmstadt.de

Q & A

Q. What are the optimal conditions for synthesizing 3-Fluoro-2-hydroxy-5-nitrobenzaldehyde to achieve high purity and yield?

- Methodological Answer : Synthesis should consider the electronic effects of substituents. The fluorine atom at position 3 and nitro group at position 5 influence regioselectivity during nitration or aldehyde functionalization. Use controlled nitration conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) to minimize over-nitration. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) can improve purity. Monitor intermediates using TLC and confirm final product structure via NMR and mass spectrometry. Substituent positions in analogous compounds (e.g., 3-Fluoro-4-nitrobenzaldehyde) suggest similar reactivity patterns .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Fluorine’s electronegativity deshields adjacent protons, causing distinct splitting (e.g., coupling constants ~8–12 Hz for aromatic F-H interactions). The nitro group further deshields the aldehyde proton (δ ~10 ppm).